

# Spectroscopic Data for 1-Chloro-3-phenylpropane: A Technical Guide

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## Compound of Interest

Compound Name: *1-Chloro-3-phenylpropane*

Cat. No.: *B093460*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-chloro-3-phenylpropane**, an important chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **1-chloro-3-phenylpropane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Ar-H
3.55	t	2H	-CH <sub>2</sub> -Cl
2.78	t	2H	Ph-CH <sub>2</sub> -
2.10	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
140.9	Ar-C (quaternary)
128.5	Ar-CH
128.4	Ar-CH
126.1	Ar-CH
44.8	-CH <sub>2</sub> -Cl
34.1	Ph-CH <sub>2</sub> -
32.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H Stretch
2960 - 2850	Strong	Aliphatic C-H Stretch
1605, 1495, 1450	Medium-Strong	Aromatic C=C Bending
750 - 700	Strong	C-Cl Stretch
740, 695	Strong	Monosubstituted Benzene Bend

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
154/156	Moderate	[M] <sup>+</sup> (Molecular Ion, <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
119	Moderate	[M - Cl] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1-chloro-3-phenylpropane** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

- $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
- $^{13}\text{C}$  NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **1-chloro-3-phenylpropane** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

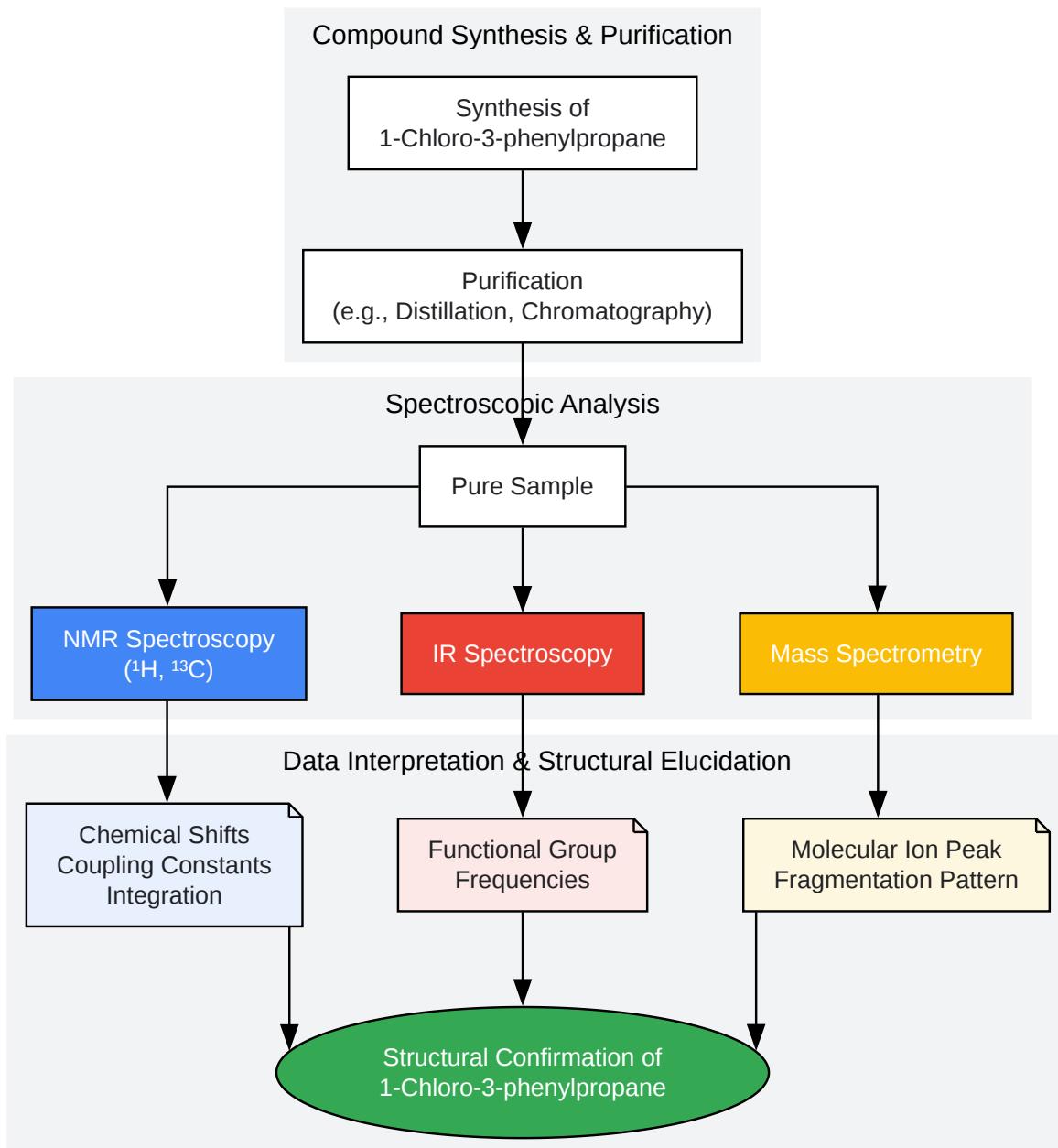
## Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Electron Impact (EI) ionization is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-chloro-3-phenylpropane**.

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Caption: A logical workflow for the spectroscopic analysis of **1-chloro-3-phenylpropane**.

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